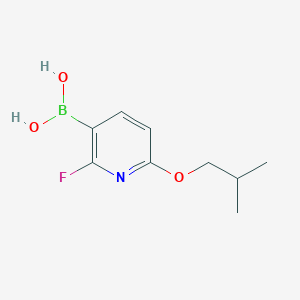
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. By inhibiting the activity of COX-2, 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of prostaglandins. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, in order to fully understand its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Métodos De Síntesis
The synthesis method of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then reacted with 2-hydroxybenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The final product obtained is 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
Propiedades
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-12-7-2-1-6-10(12)16-14(21)11-8-22-15(17-11)18-13(20)9-4-3-5-9/h1-2,6-9,19H,3-5H2,(H,16,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJOBIQDAXKWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)
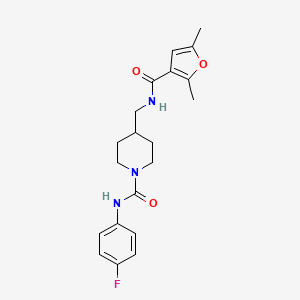

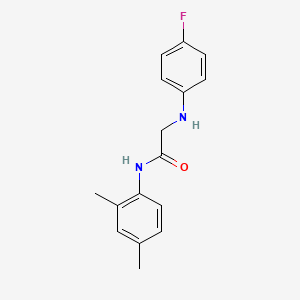

![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)
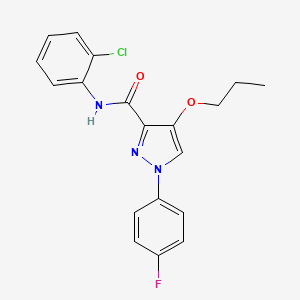
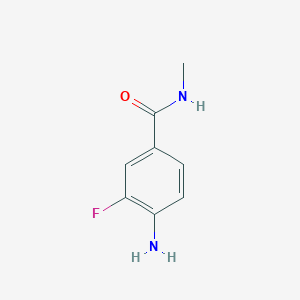
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2912576.png)

![N-(2-methoxyethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2912579.png)

![1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2912581.png)
